molecular formula C18H17NO4S3 B2857089 4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide CAS No. 896333-08-7

4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide

Cat. No. B2857089
CAS RN: 896333-08-7
M. Wt: 407.52
InChI Key: ZQOPVRSIVKLCAU-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide” contains several functional groups. The “4-methoxy” indicates a methoxy group (-OCH3) attached to the fourth carbon of a benzene ring. The “N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide” part indicates an amide group (-CONH2) attached to a benzene ring, with a complex group attached to the nitrogen of the amide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic benzene and thiophene rings, the polar amide group, and the ether group in the methoxy moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like the amide could result in higher melting and boiling points compared to nonpolar compounds of similar size .

Scientific Research Applications

Transformation and Excretion in Biological Systems

Research has been conducted on the transformation and excretion of drugs similar to 4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide in biological systems, such as metoclopramide. Studies on metoclopramide in rabbits have identified several transformation products in urine, providing insights into the drug's metabolism and potential implications for therapeutic applications and toxicity studies (Arita et al., 1970).

Radioligand Development for Neurological Imaging

Compounds with benzamide structures have been explored as radioligands for neurological imaging. For instance, 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole has been evaluated as an in vivo radioligand for acetylcholinesterase, highlighting the potential of benzamide derivatives in developing diagnostic tools for neurological disorders (Brown-Proctor et al., 1999).

Bioanalytical Method Development

Analytical methods have been developed for quantifying similar compounds in biological matrices, demonstrating the importance of analytical techniques in drug development and pharmacokinetic studies. For example, a method using micro-extraction and LC-MS/MS was developed for a glyburide analogue in mouse plasma and whole blood, which could be applicable to studying the pharmacokinetics of this compound (Zalavadia, 2016).

Neurological Disease Studies

Benzamide derivatives have been used in studies of neurological diseases, such as Alzheimer's, where selective serotonin 1A molecular imaging probes have been employed to quantify receptor densities in the brain. This suggests potential applications of benzamide derivatives in understanding and diagnosing neurological conditions (Kepe et al., 2006).

Gastrointestinal Motility Research

Benzamide derivatives, such as metoclopramide, have been extensively studied for their effects on gastrointestinal motility, suggesting potential research applications of this compound in gastrointestinal disorders. Metoclopramide's effects include improved tone and peristalsis of the stomach, which could be relevant for studying similar compounds (Pinder et al., 2012).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, which is highly dependent on the specific context and cannot be predicted without experimental data .

Future Directions

The future directions for research on this compound would depend on its potential applications, which could range from medicinal chemistry if it has biological activity, to materials science if it has unique physical properties .

properties

IUPAC Name

4-methoxy-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c1-23-14-8-6-13(7-9-14)18(20)19-12-16(15-4-2-10-24-15)26(21,22)17-5-3-11-25-17/h2-11,16H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOPVRSIVKLCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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